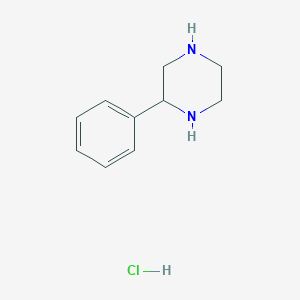

2-Phenylpiperazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H15ClN2 |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

2-phenylpiperazine;hydrochloride |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-12H,6-8H2;1H |

InChI Key |

PZHBYDWIPNREIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Historical Perspectives in Chemical Synthesis

The development of synthetic routes to 2-phenylpiperazine (B1584378) has been an area of interest for organic chemists for many years. One of the early and notable methods for the synthesis of 2-phenylpiperazine involves the reduction of a lactam precursor. Specifically, 3-phenyl-2-piperazinone can be reduced to yield 2-phenylpiperazine. prepchem.com A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. prepchem.com The process typically involves adding the 3-phenyl-2-piperazinone to a suspension of lithium aluminum hydride and heating the mixture at reflux for an extended period. prepchem.com This classical approach provides a direct pathway to the desired 2-phenylpiperazine.

Another historically significant synthetic strategy involves a cyclization reaction. This method utilizes appropriately substituted aniline (B41778) derivatives which react with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures to form the piperazine (B1678402) ring. nih.gov This approach is valued for its efficiency and operational simplicity in forming the core piperazine structure. nih.gov Further historical context on the synthesis of 2-phenylpiperazine and its derivatives can be found in publications such as the 1996 article in the Journal of Medicinal Chemistry, which details the synthesis of this compound and its analogues. acs.org

Scope and Significance Within Piperazine Chemistry

Classic Synthetic Routes to 2-Phenylpiperazine Core Structure

The foundational methods for constructing the 2-phenylpiperazine core often rely on the cyclization of acyclic precursors. These routes are characterized by their straightforward reaction pathways and the use of readily available starting materials.

Reactions Involving α-Bromo-Phenylacetic Acid Esters and Ethylenediamine (B42938)

A well-established method for the synthesis of the piperazine ring system involves the reaction of an α-halo ester with a diamine. In the case of 2-phenylpiperazine, ethyl α-bromophenylacetate serves as a key starting material. The reaction with ethylenediamine proceeds via a sequential nucleophilic substitution and subsequent intramolecular amidation.

The initial step involves the nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbon of the ethyl α-bromophenylacetate, displacing the bromide ion. This is followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl, leading to the formation of a six-membered ring intermediate, 3-phenyl-2-piperazinone, after the elimination of ethanol. This piperazinone is a direct precursor to 2-phenylpiperazine. The final step involves the reduction of the amide functionality within the piperazinone ring to yield the desired 2-phenylpiperazine.

A typical procedure involves adding a solution of ethyl α-bromophenylacetate in a suitable solvent, such as absolute ethanol, to a stirred solution of ethylenediamine. researchgate.net The reaction mixture is often heated to reflux to drive the reaction to completion. researchgate.net After cooling, the intermediate, 3-phenyl-2-piperazinone, can be isolated and purified before the subsequent reduction step. researchgate.net

Approaches Utilizing 2-Phenyl-Oxirane and Ethylenediamine

Another classical approach to the 2-phenylpiperazine core involves the use of 2-phenyl-oxirane, also known as styrene (B11656) oxide, as the starting material. This method leverages the reactivity of the epoxide ring towards nucleophilic attack. The reaction of styrene oxide with ethylenediamine can proceed to form a 2-phenyl-substituted piperazine derivative.

The reaction mechanism involves the nucleophilic attack of one of the nitrogen atoms of ethylenediamine on one of the carbon atoms of the epoxide ring. This ring-opening can be catalyzed by acid or base. In the presence of an acid catalyst, the epoxide is activated by protonation, and the nucleophilic attack occurs preferentially at the more substituted benzylic carbon, leading to the formation of an amino alcohol intermediate. A subsequent intramolecular cyclization, often requiring activation of the hydroxyl group, followed by a second intramolecular nucleophilic substitution, would lead to the piperazine ring. Alternatively, a double N-alkylation of ethylenediamine with two molecules of a suitable 2-phenyl-2-haloethanol derivative, which can be conceptually derived from styrene oxide, can also lead to the formation of a symmetrically substituted piperazine.

It is important to note that the reaction conditions can significantly influence the outcome, with potential side reactions such as the isomerization of styrene oxide to phenylacetaldehyde. wikipedia.org

Cyclization Procedures and Amine-Based Routes

A common and versatile method for the synthesis of the phenylpiperazine core involves the cyclization of an appropriate N,N'-disubstituted ethylenediamine derivative. A widely used reagent for this purpose is bis(2-chloroethyl)amine (B1207034) hydrochloride. This approach is particularly useful for the synthesis of 1-arylpiperazines.

In a typical synthesis, an aniline (B41778) derivative is reacted with bis(2-chloroethyl)amine hydrochloride at elevated temperatures. The reaction proceeds through a double N-alkylation of the aniline nitrogen, where the aniline displaces the two chloride ions in a sequential manner to form the piperazine ring. This method is advantageous due to its relatively high yields and operational simplicity.

Advanced Synthetic Strategies for Substituted 2-Phenylpiperazine Derivatives

Modern organic synthesis has seen the development of powerful catalytic methods for the formation of carbon-nitrogen bonds. These strategies offer significant advantages in terms of substrate scope, functional group tolerance, and reaction conditions compared to classical methods.

Palladium-Catalyzed Amination Reactions (Buchwald–Hartwig)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation. libretexts.orgwikipedia.org This reaction allows for the coupling of an amine with an aryl halide or pseudohalide (such as a triflate) to form an arylamine. libretexts.orgwikipedia.org This methodology is highly applicable to the synthesis of N-aryl-2-phenylpiperazine derivatives.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results.

The reaction is highly versatile, with a broad range of aryl and heteroaryl halides, as well as primary and secondary amines, being suitable coupling partners. This allows for the synthesis of a diverse library of substituted 2-phenylpiperazine derivatives with high efficiency.

Table 1: Examples of Buchwald-Hartwig Amination for the Synthesis of Arylpiperazine Derivatives

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Bromobenzene | Piperazine | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | >95 |

| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | - | 78 |

| Aryl Iodide | Dodecylamine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | - | 95 |

This table presents a selection of examples and is not exhaustive.

Copper-Catalyzed Ullmann–Goldberg Reactions

The Ullmann condensation, and the related Goldberg reaction, are copper-catalyzed methods for the formation of C-N bonds, representing an older but still valuable alternative to palladium-catalyzed methods. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures.

The traditional Ullmann reaction often required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper powder. However, modern modifications, often referred to as Ullmann-type or Goldberg reactions, utilize soluble copper salts and various ligands, which allow for milder reaction conditions and a broader substrate scope.

The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide. The reaction is particularly effective for the N-arylation of amides and nitrogen heterocycles. In the context of 2-phenylpiperazine, this reaction can be used to introduce an aryl group at the N1 or N4 position.

Table 2: Examples of Ullmann-Type Reactions for N-Arylation

| Aryl Halide | Amine/Amide | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| 4-Iodotoluene | Pyrazole | CuI / Ligand L27 | Cs₂CO₃ | DMF | - |

| Aryl Iodide | Guanidine nitrate | CuI / Ligand L31 | - | - | - |

| Aryl Halide | Amidine hydrochloride | CuI / Ligand L19 | Cs₂CO₃ | DMF | - |

This table presents a selection of examples and is not exhaustive.

Aromatic Nucleophilic Substitution (SNAr) on Electron-Deficient Arenes

Aromatic nucleophilic substitution (SNAr) is a key reaction for attaching the 2-phenylpiperazine moiety to electron-deficient aromatic rings. wikipedia.orgbyjus.com This reaction is facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. wikipedia.orgbyjus.comdalalinstitute.commasterorganicchemistry.com The electron-withdrawing groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the attack of the nucleophile (in this case, a nitrogen atom of the 2-phenylpiperazine ring) on the carbon atom bearing the leaving group. youtube.com This initial addition step is typically the rate-determining step. The resulting intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing groups. byjus.commasterorganicchemistry.com In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

This methodology is not limited to carbocyclic arenes; it is also highly effective with electron-deficient heteroarenes like pyridines, especially when substituted at the ortho or para positions. wikipedia.org For instance, the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) with 4-hydroxybenzeneboronic acid, followed by nucleophilic substitution with 5-fluoro-2-nitrobenzoic acid, demonstrates the application of SNAr in synthesizing complex 2-phenylpyridine (B120327) derivatives. mdpi.com

Alkylation and N-Substitution Reactions

The nitrogen atoms of the piperazine ring are nucleophilic and readily undergo alkylation and other N-substitution reactions. These reactions are fundamental for introducing a wide variety of substituents, thereby modulating the biological activity of the resulting derivatives.

Direct alkylation of 2-phenylpiperazine can be achieved using various alkyl halides. nih.govorganic-chemistry.org For example, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine can be reacted with different alkyl and benzyl (B1604629) halides in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF) to yield N-substituted derivatives. nih.gov

To achieve selective mono-alkylation, one of the nitrogen atoms can be protected, for instance, with a Boc (tert-butyloxycarbonyl) group. researchgate.net After alkylation of the unprotected nitrogen, the protecting group can be removed. researchgate.net Another strategy to favor mono-alkylation is to use a large excess of piperazine. researchgate.net

N-substitution is not limited to alkyl groups. The piperazine nitrogens can be acylated, sulfonylated, or reacted with other electrophiles to introduce diverse functional groups. ajpp.inresearchgate.net

Reductive Amination Approaches

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of substituted piperazines. google.comorganic-chemistry.org This reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by reduction of this intermediate to the corresponding amine.

Various reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. google.comorganic-chemistry.org For instance, a chiral boro-phosphate can catalyze the reductive amination of 2,2-disubstituted 1,3-cyclopentadiones to produce chiral β-amino ketones with high enantioselectivity. organic-chemistry.org The use of nanomicelles in water provides a mild and efficient medium for the reductive amination of a broad range of aldehydes and ketones. organic-chemistry.org

This method is particularly useful for introducing substituted alkyl groups onto the piperazine nitrogen atoms.

Reduction of Carboxyamides

The reduction of carboxyamides is a common method for the synthesis of amines, including substituted piperazines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

In the context of combinatorial synthesis, a solid-phase approach can be utilized. An N-protected α-amino acid is attached to a resin, followed by a series of reactions including reductive alkylation and bromoacetylation. After cyclization to form a piperazinedione, the amide functionalities can be reduced with LiAlH₄ to yield the corresponding piperazine. google.com This method allows for the generation of a library of diverse piperazine derivatives.

Multicomponent Reactions (e.g., Ugi Reaction for Chiral Derivatives)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi reaction is a well-known MCR that is particularly useful for generating libraries of compounds with high diversity.

While a specific example of the Ugi reaction for the synthesis of chiral 2-phenylpiperazine derivatives was not found in the provided search results, the principles of MCRs are highly applicable to the derivatization of the piperazine scaffold. These reactions offer an efficient pathway to introduce multiple points of diversity around the core structure.

Derivatization with Specific Moieties

The functionalization of the 2-phenylpiperazine core with various heterocyclic and functional moieties is a common strategy to explore new chemical space and identify compounds with desired biological activities.

Pyrimidine: Phenylpyrimidine derivatives can be synthesized and subsequently coupled with other moieties. For example, 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine can be prepared and then undergo Buchwald-Hartwig amination to attach donor groups like triphenylamine. nih.gov

Fluorenyl: Blue emissive 9,9-disubstituted fluorene (B118485) derivatives can be synthesized through a Lewis acid-mediated reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin (B1672199) imines. rsc.org

Sulfonyl: Piperazine sulfonamides can be synthesized by reacting a parent sulfonamide with various electrophiles in a polar aprotic medium. researchgate.net Another approach involves the reaction of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine with trifluoromethanesulfonic anhydride. nih.gov

Benzothiazine: New derivatives of 1,2-benzothiazine can be synthesized by alkylating various 1,2-benzothiazine derivatives with chloroacetylated phenylpiperazines. mdpi.comnih.gov This three-step synthesis starts from commercially available saccharin. mdpi.comnih.gov

Quinolone: N-(phenethyl)piperazinyl quinolone derivatives have been synthesized and evaluated for their antimicrobial activity. nih.gov The synthesis of 2-phenyl-4-quinolone derivatives can be achieved through the cyclization of substituted 1-(2'-aminophenyl)-3-phenyl-2-propene-1-one followed by dehydrogenation. wisdomlib.org Fluoroquinolone derivatives can be synthesized via a one-pot process. google.com

Strategies for Selective Functionalization of the Piperazine Ring

The presence of two nitrogen atoms in the piperazine ring presents a challenge for selective functionalization. nih.govnsf.gov However, several strategies have been developed to achieve regioselectivity.

One of the most common approaches is the use of a protecting group, such as the Boc group, to block one of the nitrogen atoms. researchgate.net This allows for the selective functionalization of the other nitrogen. The protecting group can then be removed to allow for further modification at the first nitrogen if desired.

Another strategy involves controlling the reaction conditions. For instance, in the alkylation of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine, different reaction conditions (inorganic vs. organic base) can be employed for different types of substitutions. nih.gov

Furthermore, advanced catalytic systems can offer site-selectivity. For example, in the functionalization of polyazines, the choice of catalyst and the use of a "blocking" acyl group can reverse the inherent site-selectivity of C-H bond activation. nih.gov While these examples are not directly on 2-phenylpiperazine, the principles can be applied to achieve selective functionalization of the piperazine ring.

Recent advances in photoredox catalysis have also provided new methods for the selective C-H functionalization of piperazines, allowing for the introduction of substituents at the carbon atoms of the ring, which has been traditionally challenging. mdpi.comresearchgate.netencyclopedia.pub

Isomerization Studies during Synthesis

A notable example of isomerization is observed during the synthesis of 1-methyl-3-phenylpiperazine, a key intermediate in the production of the antidepressant Mirtazapine. google.com One synthetic route to this compound involves the reaction of styrene oxide with N-methylethanolamine to produce a diol precursor, N-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-phenylethylamine. google.com However, this reaction is not entirely selective and results in the formation of a significant amount of the isomeric diol. google.com

Further studies on the synthesis of Mirtazapine have also identified other potential isomeric impurities. For instance, the synthesis and characterization of potential contaminants have revealed the formation of 1-(3-methylpyridyl-2)-2-phenyl-4-methylpiperazine. semanticscholar.orgresearchgate.net The presence of this 2-substituted phenylpiperazine derivative as a contaminant underscores the potential for the formation of various positional isomers during the synthesis of complex molecules containing the phenylpiperazine scaffold. semanticscholar.orgresearchgate.net

These findings highlight the importance of controlling reaction conditions and precursor purity to minimize the formation of unwanted isomers. The choice of synthetic route and the selectivity of each reaction step are critical in achieving the desired isomerically pure 2-phenylpiperazine derivatives.

Table 1: Investigated Isomers and Precursors in Phenylpiperazine Synthesis

| Desired Product | Isomeric Impurity | Precursor Leading to Isomerization | Reference |

| 1-Methyl-3-phenylpiperazine | 1-Methyl-2-phenylpiperazine | N-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-phenylethylamine (isomeric diol) | google.com |

| Mirtazapine | 1-(3-Methylpyridyl-2)-2-phenyl-4-methylpiperazine | Not specified | semanticscholar.orgresearchgate.net |

In addition to positional isomerization, the synthesis of substituted piperazines can also lead to stereoisomers (enantiomers and diastereomers) when chiral centers are present. The development of stereoselective synthetic methods is crucial for obtaining specific stereoisomers, which often exhibit different biological activities. While detailed isomerization studies for the racemization or epimerization of 2-phenylpiperazine during its synthesis are not extensively documented in the provided context, the broader field of piperazine synthesis emphasizes the importance of stereochemical control. nih.govnih.govmdpi.comrsc.org

Structure Activity Relationship Sar Studies of 2 Phenylpiperazine and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical approach to understanding SAR. It involves creating models that correlate variations in the chemical structure of a series of compounds with their measured biological activity.

Hansch analysis is a classic QSAR method that relates the biological activity of a compound to its physicochemical parameters, primarily hydrophobicity (log P), electronic effects (σ), and steric properties (Es). The goal is to formulate a linear equation that describes these relationships quantitatively.

While specific Hansch analyses for 2-phenylpiperazine (B1584378) hydrochloride were not found in the reviewed literature, the methodology has been applied to structurally related compounds, providing a framework for how such an analysis would be conducted. For instance, a QSAR study on a series of 2-phenylpyran-4-ones as COX-2 inhibitors successfully used a Hansch approach. nih.gov The resulting equations revealed that hydrophobic, electronic, and steric factors were crucial for inhibitory activity. nih.gov A similar triparametric equation for 2-phenylpiperazine derivatives would likely take the form:

log(1/C) = k₁π + k₂σ + k₃Es + k₄

Where:

C is the concentration required to produce a specific biological effect.

π represents the hydrophobicity constant of a substituent.

σ is the Hammett constant, quantifying the electronic effect (electron-donating or -withdrawing) of a substituent on the phenyl ring.

Es is Taft's steric parameter for the substituent.

k₁, k₂, k₃, and k₄ are constants determined by regression analysis.

Such an analysis for 2-phenylpiperazine derivatives would allow researchers to predict the activity of new analogs by calculating the physicochemical parameters of their substituents, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Neural network modeling is a more advanced, non-linear QSAR technique inspired by the functioning of the human brain. These models can capture complex, non-linear relationships between molecular descriptors and biological activity that may be missed by linear methods like Hansch analysis.

The application of neural networks has been demonstrated for structurally analogous compounds. A QSAR study on 4-phenylpiperidine (B165713) derivatives, which act as mu opioid agonists, successfully used a three-layer back-propagation neural network. acgpubs.org In that study, a large number of molecular descriptors were initially calculated and then narrowed down to the most relevant ones, which were then used to train the neural network. acgpubs.org The resulting model was able to accurately predict the analgesic activities of the compounds. acgpubs.org

For 2-phenylpiperazine derivatives, a similar workflow would involve:

Calculating a wide array of molecular descriptors (e.g., topological, electronic, quantum-chemical).

Using statistical methods to select the most informative descriptors.

Training a neural network with the known activities and selected descriptors of a set of 2-phenylpiperazine analogs.

Validating the model using an external test set of compounds.

Such a model could be a powerful predictive tool in the design of new 2-phenylpiperazine-based molecules with specific biological activities. nih.gov

Influence of Substituent Effects on Biological Activity

Direct modifications to the 2-phenylpiperazine structure, such as adding substituents to the aromatic ring or the piperazine (B1678402) nitrogens, have profound effects on biological activity.

The phenyl group is a primary site for modification to tune the electronic and steric properties of the molecule. Studies on N-phenylpiperazines have shown that substitutions on this ring are critical for receptor affinity.

A key finding is that the electronic nature of substituents in the para-position of the phenyl ring significantly impacts activity. In a study of arylpiperazines, it was found that electron-withdrawing groups in the para-position strongly decreased the binding affinity for both 5-HT(1A) and D(2A) receptors. bioline.org.br

Furthermore, research on phenylpiperazine derivatives with acaricidal activity demonstrated the importance of the substitution pattern. The introduction of a fluorine atom at the 2-position of the benzene (B151609) ring was found to increase activity compared to the unsubstituted compound. researchgate.net When examining substituted benzyl (B1604629) groups on the piperazine nitrogen, the position on the phenyl ring was also crucial, with para-substituted compounds being the most active, followed by meta and then ortho. researchgate.net

| Substitution on Phenyl Ring | Effect on Biological Activity | Target/Assay | Reference |

| Para-substitution with electron-withdrawing groups | Strongly reduced binding affinity | 5-HT(1A) and D(2A) receptors | bioline.org.br |

| 2-Fluoro substitution | Increased activity | Acaricidal activity against T. urticae | researchgate.net |

| Para-substituted benzyl group (on N4) | Most active | Acaricidal activity | researchgate.net |

| Meta-substituted benzyl group (on N4) | Moderately active | Acaricidal activity | researchgate.net |

| Ortho-substituted benzyl group (on N4) | Least active | Acaricidal activity | researchgate.net |

The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification. The N1 nitrogen is typically attached to the phenyl group, while the N4 nitrogen is a common site for introducing a wide variety of substituents to modulate the compound's properties.

In a series of 1-phenylpiperazine (B188723) derivatives designed for acaricidal activity, various alkyl, acyl, and sulfonyl groups were attached to the N4 position. researchgate.net

Alkyl groups: A simple methyl group provided perfect control in the assay, but lengthening the alkyl chain to a butyl group led to a decrease in activity. A bulkier benzyl group, however, showed good activity. researchgate.netmuseonaturalistico.it

Acyl groups: All tested 4-acyl derivatives showed good acaricidal activity. researchgate.netmuseonaturalistico.it

Sulfonyl groups: A methylsulfonyl group exhibited high mortality, but larger alkylsulfonyl groups (ethyl, isopropyl) markedly decreased activity. In contrast, sulfonyl groups with electronegative fluorine atoms (e.g., trifluoromethylsulfonyl) showed the highest level of activity. researchgate.net

Another study on celastrol (B190767) derivatives noted that for substituents on the piperazine ring, activity decreased as the size of the substituent increased.

| N4-Substituent Type | Specific Substituent | Effect on Biological Activity | Target/Assay | Reference |

| Alkyl | Methyl | High activity | Acaricidal activity | museonaturalistico.it |

| Alkyl | Butyl | Decreased activity | Acaricidal activity | researchgate.net |

| Alkyl | Benzyl | Good activity | Acaricidal activity | researchgate.net |

| Acyl | Acetyl | Good activity | Acaricidal activity | researchgate.net |

| Sulfonyl | Methylsulfonyl | High activity | Acaricidal activity | researchgate.net |

| Sulfonyl | Ethylsulfonyl | Markedly decreased activity | Acaricidal activity | researchgate.net |

| Sulfonyl | Trifluoromethylsulfonyl | Highest level of activity | Acaricidal activity | researchgate.net |

The 2-phenylpiperazine molecule possesses a chiral center at the carbon atom in the 2-position of the piperazine ring. This means the compound exists as a pair of enantiomers: (R)-2-phenylpiperazine and (S)-2-phenylpiperazine. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, metabolic profiles, and toxicities. researchgate.net

While specific studies detailing the separate biological activities of the (R) and (S) enantiomers of 2-phenylpiperazine hydrochloride were not prominent in the reviewed literature, the importance of stereochemistry has been demonstrated in analogous heterocyclic compounds. For example, studies on piperidin-4-one derivatives confirmed that their stereochemistry had a significant effect on their antibacterial, antifungal, and anthelmintic activities. General studies on piperazine derivatives also note that stereochemical variations can lead to stereoselective effects on biological activity.

Therefore, a complete SAR understanding for any 2-phenylpiperazine derivative would necessitate the synthesis and separate pharmacological evaluation of its pure enantiomers. This is critical to determine if one enantiomer is primarily responsible for the desired therapeutic effect (the eutomer) while the other might be less active, inactive, or even contribute to undesirable side effects (the distomer).

Molecular Features Determining Receptor Binding Selectivity and Affinity

The affinity and selectivity of 2-phenylpiperazine derivatives for different receptor subtypes are heavily influenced by the nature and position of substituents on both the phenyl and piperazine rings, as well as the characteristics of any linker and terminal fragments attached to the piperazine nitrogen.

The serotonergic system, with its diverse receptor subtypes, is a prominent target for 2-phenylpiperazine derivatives. bmbreports.org The structural features of these compounds play a pivotal role in their affinity and selectivity for specific serotonin (B10506) receptors.

For the 5-HT1A receptor , the nature of the substituent on the phenyl ring and the length of the alkyl chain connecting the piperazine to a terminal moiety are crucial. For instance, a methoxy (B1213986) group on the tetralin ring of 1-phenylpiperazine derivatives with a three-membered alkyl chain has been shown to confer the highest affinity and selectivity for the 5-HT1A receptor. nih.gov The terminal fragment also influences the functional activity, with different derivatives acting as antagonists or agonists. acs.org Specifically, 2-methoxyphenyl piperazine derivatives like WAY-100635 act as 5-HT1AR antagonists, while others such as MMP are agonists. acs.org

Regarding the 5-HT2A receptor , the affinity of 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives is generally high, though the combination of linker length and the terminal fragment can impact this affinity. acs.org

For the 5-HT7 receptor , structural modifications are key to achieving selectivity over other serotonin receptors like 5-HT1A and 5-HT6, as well as dopamine (B1211576) D2 receptors. nih.gov Phenylpiperazine derivatives of aromatic methylhydantoin have been explored, with one compound, 5-(4-fluorophenyl)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-methylimidazolidine-2,4-dione hydrochloride (25a), showing high 5-HT7 affinity and significant selectivity. nih.gov The hybridization of the C5 atom in the hydantoin (B18101) ring is a key determinant; sp3 hybridization enhances 5-HT7R affinity, while sp2 hybridization increases α-AR affinity. mdpi.com

| Compound/Derivative Class | Receptor Subtype | Key Structural Features for Selectivity/Affinity | Reference |

| 1-Phenyl-4-[ω-(5-methoxytetralin-1-yl)propyl]piperazine | 5-HT1A | Three-membered alkyl chain and 5-methoxy group on the tetralin ring lead to high affinity and selectivity. | nih.gov |

| 2-Methoxyphenyl piperazine derivatives (e.g., WAY-100635, MMP) | 5-HT1A | The terminal fragment determines functional activity (antagonist vs. agonist). | acs.org |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine derivatives | 5-HT2A | Linker length and terminal fragment combination influences affinity. | acs.org |

| 5-(4-Fluorophenyl)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-methylimidazolidine-2,4-dione hydrochloride (25a) | 5-HT7 | Shows high affinity (Ki = 3 nM) and selectivity over 5-HT1A, 5-HT6, and α1-ARs. | nih.gov |

| Arylpiperazine hydantoins with 2-hydroxypropyl linker | 5-HT7 | sp3 hybridization of the hydantoin C5 atom is crucial for high 5-HT7R affinity. | mdpi.com |

The α1-adrenergic receptors, divided into α1A, α1B, and α1D subtypes, are important targets for 2-phenylpiperazine derivatives, particularly in the context of central nervous system disorders. nih.gov

In a series of phenylpiperazine-hydantoin derivatives, compound 14 demonstrated high affinity for α1A and α1D receptors with selectivity against the α1B subtype. nih.gov This selectivity is significant as it may help in avoiding potential cardiotoxic effects associated with α1B antagonism. nih.gov All tested high-affinity compounds in this series acted as antagonists at α1A, α1B, and α1D receptors. nih.gov

The 4-phenylpiperazine moiety itself is recognized as a primary component for binding to the orthosteric binding site of the D2 family of receptors, which shares some structural similarities with adrenergic receptors. nih.gov

| Compound/Derivative Class | Receptor Subtype | Key Structural Features for Selectivity/Affinity | Reference |

| Phenylpiperazine-hydantoin derivatives | α1 (general) | sp2 hybridization of the C5 carbon in the hydantoin ring increases general α-AR affinity. | mdpi.com |

| Compound 14 (a phenylpiperazine-hydantoin derivative) | α1A/α1D selective | Specific substitutions on the phenylpiperazine and hydantoin moieties lead to high affinity for α1A/α1D and selectivity over α1B. | nih.gov |

| High-affinity phenylpiperazine-hydantoin derivatives (e.g., 10, 12, 14, 16) | α1A, α1B, α1D | Act as antagonists at all three subtypes. | nih.gov |

Achieving selectivity between the highly homologous dopamine D2 and D3 receptors is a significant challenge in drug design. acs.org 2-Phenylpiperazine derivatives have been extensively studied to understand the structural basis of this selectivity.

The N-phenylpiperazine moiety is a key pharmacophore that can occupy the orthosteric binding site of both D2 and D3 receptors. nih.govmdpi.com However, selectivity for the D3 receptor is often achieved through a "bitopic" binding mode, where a longer benzamide (B126) moiety attached to the piperazine interacts with a unique secondary binding site (SBS) present in the D3 receptor but not the D2 receptor. nih.govmdpi.com

Substitutions on the phenyl ring of the piperazine are critical. For example, 2,3-dichlorophenyl substitution, as seen in compound 8 , can result in subnanomolar affinity for the D3 receptor. acs.org The 2-methoxyphenyl substituent (compound 7 ) also enhances D3 affinity compared to an unsubstituted phenyl ring (compound 6 ), but it can decrease D2/D3 selectivity by also increasing D2 affinity. acs.org The nature of the linker and the arylamide moiety also modulate the effects of these substitutions. acs.org

In another series, substitution on the phenylpiperazine (2-methoxy vs. 2,3-dichloro) influenced biased agonism at the D2 receptor, but this effect was overruled by the inclusion of a thienopyridine heterocycle, suggesting an extended binding mode. nih.gov

| Compound/Derivative Class | Receptor Subtype | Key Structural Features for Selectivity/Affinity | Reference |

| N-phenylpiperazine benzamides | D3 selective | The benzamide moiety interacts with a secondary binding site unique to the D3 receptor, leading to a bitopic binding mode and enhanced selectivity. | nih.govmdpi.com |

| 2,3-Dichlorophenylpiperazine derivatives (e.g., compound 8) | D3 | The 2,3-dichloro substitution on the phenyl ring confers high (subnanomolar) affinity for the D3 receptor. | acs.org |

| 2-Methoxyphenylpiperazine derivatives (e.g., compound 7) | D3 | The 2-methoxy group enhances D3 affinity but can reduce D2/D3 selectivity. | acs.org |

| Phenylpiperazine derivatives with a thienopyridine heterocycle | D2 (biased agonism) | The thienopyridine unit's interaction with a secondary binding pocket can overrule the influence of phenylpiperazine substitutions on biased agonism. | nih.gov |

While much of the research on 2-phenylpiperazine focuses on monoamine receptors, related phenylglycine derivatives have been investigated for their activity at metabotropic glutamate (B1630785) receptors (mGluRs). nih.govnih.gov These studies provide insights into the structural requirements for interacting with this distinct class of G-protein coupled receptors.

A series of phenylglycine derivatives were found to act as competitive antagonists at the mGluR1 subtype. nih.gov The specific nature of the substitutions on the phenyl ring of the phenylglycine core is crucial for their antagonist potency. For instance, (RS)-alpha-methyl-3-carboxymethylphenylglycine (M3CMPG) was identified as a potent antagonist against group II mGluRs. nih.gov These findings suggest that the phenyl ring and its substituents are key determinants for binding and antagonism at mGluRs, and this knowledge could potentially be translated to the design of phenylpiperazine derivatives targeting these receptors.

Beyond receptor binding, 2-phenylpiperazine derivatives have been evaluated for their ability to inhibit various enzymes. The structural features required for enzyme inhibition can differ significantly from those for receptor binding.

In one study, N-phenylpiperazine derivatives were synthesized and evaluated for their α-amylase inhibitory activity. biomedpharmajournal.org Molecular docking studies suggested that compounds P6 , P7 , and P22 had favorable interactions with the α-amylase enzyme, and subsequent in vitro testing confirmed that compound P7 exhibited robust inhibitory effects. biomedpharmajournal.org

Another area of investigation is the inhibition of cytochrome P450 (CYP) isoenzymes. Phenylpiperazine derivatives such as mCPP have been shown to have an inhibitory effect on CYP2D6, CYP1A2, and CYP3A4. researchgate.net This indicates that the core phenylpiperazine structure can interact with the active sites of these metabolic enzymes.

Furthermore, some phenylpiperazine derivatives have been assessed for their inhibitory potential against cholinesterases. However, in one study, the synthesized compounds showed weak or no inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

| Derivative Class | Target Enzyme | Key Structural Features for Inhibition | Reference |

| N-Phenylpiperazine derivatives (P6, P7, P22) | α-Amylase | Specific substitutions on the phenylpiperazine core lead to favorable interactions and inhibitory activity. | biomedpharmajournal.org |

| Phenylpiperazines (e.g., mCPP) | CYP450 (CYP2D6, CYP1A2, CYP3A4) | The core phenylpiperazine structure contributes to inhibitory effects on these metabolic enzymes. | researchgate.net |

| 2-Furoyl-1-piperazine derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Showed weak or no inhibitory activity. | researchgate.net |

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery and development for predicting how a ligand like 2-phenylpiperazine (B1584378) might interact with a biological target, such as a receptor or an enzyme.

Ligand-Receptor Interaction Prediction

The phenylpiperazine scaffold is a common pharmacophore in many biologically active compounds, and its derivatives have been the subject of numerous ligand-receptor interaction studies. researchgate.netnih.gov Molecular docking studies on various N-phenylpiperazine derivatives have revealed key interaction patterns with G protein-coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, as well as other targets. nih.govnih.govnih.gov

A common finding is the critical role of the protonated piperazine (B1678402) nitrogen in forming a salt bridge with an acidic residue, like aspartic acid, in the receptor's binding pocket. nih.gov The phenyl ring often engages in hydrophobic and aromatic stacking interactions with phenylalanine, tyrosine, or tryptophan residues within the receptor. nih.gov For instance, in studies of arylpiperazine ligands with the dopamine D2 receptor, interactions with Phe 178, Trp 182, and Tyr 216 were identified as major stabilizing forces. nih.gov

Bitopic ligands, which interact with both the primary (orthosteric) and a secondary (allosteric) binding site, have been designed using the N-phenylpiperazine template. This approach can enhance affinity and selectivity for specific receptor subtypes, such as the D3 versus the D2 dopamine receptor. nih.gov While these studies focus on more complex derivatives, they underscore the versatility of the 2-phenylpiperazine core in establishing specific and high-affinity interactions with a variety of receptors.

A summary of typical interactions observed for phenylpiperazine derivatives with various receptors is presented in Table 1.

| Receptor Target | Key Interacting Residues | Type of Interaction |

| Dopamine D2 Receptor | Asp 86, Phe 178, Trp 182, Tyr 216 | Salt bridge, Edge-to-face aromatic stacking |

| α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen bonds, Electrostatic forces |

| Androgen Receptor | Not specified | Not specified |

Enzyme Active Site Binding Affinity

The phenylpiperazine moiety has also been incorporated into inhibitors of various enzymes. Molecular docking simulations have been instrumental in understanding how these compounds bind to the active sites of enzymes and exert their inhibitory effects.

For example, a novel phenylpiperazine pharmacophore was identified as a potential ATP-competitive inhibitor of the eIF4A1 helicase, an enzyme implicated in cancer. nih.gov Molecular dynamics simulations suggested that this scaffold could target the ATP-binding site. nih.gov In another study, derivatives of 1,2-benzothiazine containing a phenylpiperazine group were designed as inhibitors of topoisomerase II (Topo II), another important anticancer target. nih.gov Molecular docking studies indicated that these compounds could bind to both the DNA-Topo II complex, with the phenylpiperazine part interacting with nucleic acid bases. nih.gov

These findings, although not on 2-Phenylpiperazine hydrochloride itself, highlight the potential of the phenylpiperazine scaffold to be tailored for high-affinity binding to the active sites of various enzymes. The specific interactions and binding affinities would, of course, depend on the other substituents present in the molecule.

DNA Binding Interactions

While direct studies on the interaction of this compound with DNA are scarce, research on related compounds suggests that the piperazine ring can play a role in DNA binding. For instance, bisanthrapyrazole compounds linked by a piperazine chain have been shown to act as bisintercalating agents, binding to DNA and inhibiting topoisomerase I and II. nih.gov Docking studies of these compounds into a DNA structure revealed that the linker, containing the piperazine, could span several base pairs. nih.gov

Furthermore, a study on pyrazine-based derivatives indicated that these low-molecular-weight compounds can interact with DNA, with the binding affinity influenced by substituents on the pyrazine (B50134) ring. nih.gov Although these examples involve more complex structures, they demonstrate that the piperazine moiety can be a component of DNA-binding molecules. The positively charged nature of the protonated piperazine in this compound could potentially facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. However, without direct experimental or computational evidence, this remains a hypothesis.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a means to investigate the electronic structure, geometry, and reactivity of molecules from first principles. These methods are invaluable for understanding the intrinsic properties of a compound like this compound.

Density Functional Theory (DFT) Applications

DFT calculations have been employed to study the properties of piperazine-containing compounds. For instance, a study on 1-phenylpiperazine-1,4-dium bis(hydrogen sulfate) used DFT with the B3LYP method and a 6-311++G(d,p) basis set to determine its ground-state molecular geometry. The predicted geometrical parameters showed good correlation with experimental data.

DFT can also be used to calculate various molecular properties that are relevant to a compound's reactivity and interactions. These include:

Molecular Electrostatic Potential (MESP): This helps to identify the electron-rich and electron-poor regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as charge transfer.

While a specific DFT study on this compound was not found, the methodologies applied to similar compounds could be readily used to predict its electronic properties and reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand within its binding site over time. MD simulations complement molecular docking by providing a more realistic representation of the flexibility of both the ligand and the receptor.

MD simulations have been used to study phenylpiperazine derivatives in complex with their biological targets. For example, extended MD simulations were used to analyze the conformational changes of the eIF4A1 helicase upon binding of a phenylpiperazine-based inhibitor. nih.gov These simulations can help to validate docking poses and provide a deeper understanding of the stability of the ligand-receptor complex.

In the context of this compound, MD simulations could be used to:

Assess the stability of its binding to a predicted receptor or enzyme active site.

Investigate the role of water molecules in mediating ligand-receptor interactions.

Explore the conformational landscape of the 2-phenylpiperazine molecule itself in solution.

Although specific MD simulation data for this compound is not available, the techniques are well-established and could be applied to gain valuable insights into its dynamic behavior.

Conformational Analysis and Energy Minimization

The three-dimensional structure of 2-phenylpiperazine is crucial for its interaction with biological targets. The piperazine ring is not planar but exists in a puckered "chair" conformation to minimize ring strain and torsional strain. In this chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring).

For 2-phenylpiperazine, the phenyl group at the C2 position can be either axial or equatorial. These two conformers can interconvert through a process known as a ring flip. However, the two conformations are not of equal energy. The relative stability of these conformers is determined by steric interactions.

Equatorial Conformer: When the phenyl group is in the equatorial position, it is pointed away from the rest of the piperazine ring, minimizing steric hindrance.

Axial Conformer: When the phenyl group is in the axial position, it is brought into close proximity with the axial hydrogen atoms on carbons C3 and C5 of the piperazine ring. This leads to unfavorable steric repulsion known as 1,3-diaxial interactions, which increases the energy of the molecule. pharmacy180.com

Consequently, the equatorial conformer of 2-phenylpiperazine is significantly more stable and thus the predominant form at equilibrium. Computational methods, such as Density Functional Theory (DFT), can be used to perform energy minimization calculations to quantify the energy difference between these conformers. The calculations involve optimizing the geometry of each conformer to find the lowest energy structure and then comparing their final energies.

Table 1: Illustrative A-Values (Conformational Energies) for Substituents on a Cyclohexane (B81311) Ring

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.8 |

| -CH(CH₃)₂ (Isopropyl) | 2.1 |

| -C(CH₃)₃ (tert-Butyl) | 4.9 |

| -C₆H₅ (Phenyl) | 3.0 |

This table provides A-values for a cyclohexane ring to illustrate the energy cost of axial substituents. The values for a piperazine ring would be different but follow the same trend where bulkier groups have a stronger preference for the equatorial position.

Spectroscopic Property Predictions (e.g., Vibrational, Electronic Transitions)

Computational chemistry provides a powerful means to predict the spectroscopic properties of this compound, which can aid in its experimental characterization. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed for these predictions. rug.nlreddit.com

Vibrational Spectroscopy: The vibrational spectrum (Infrared and Raman) of a molecule is determined by the vibrations of its chemical bonds. DFT calculations can predict these vibrational frequencies. The process involves:

Optimizing the molecular geometry to an energy minimum.

Calculating the second derivatives of the energy with respect to the atomic positions to determine the force constants of the bonds.

From these force constants, the vibrational frequencies and their corresponding modes (e.g., C-H stretch, N-H bend) are calculated.

The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. pearson.com A detailed analysis can assign specific calculated vibrations to experimentally observed peaks. pharmacy180.comnih.gov

Table 2: Representative Predicted Vibrational Frequencies for a Phenylpiperazine-like Structure

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| ν(N-H) | 3350 | N-H stretching vibration of the piperazine amine |

| ν(C-H)arom | 3050 | C-H stretching vibrations of the phenyl ring |

| ν(C-H)aliph | 2950 | C-H stretching vibrations of the piperazine ring |

| ν(C=C) | 1600 | C=C stretching vibrations within the phenyl ring |

| δ(N-H) | 1550 | N-H bending vibration |

This table is illustrative of the type of data obtained from DFT vibrational frequency calculations. The exact values would be specific to the level of theory and basis set used.

Electronic Transitions: The electronic absorption spectrum (UV-Vis) is governed by the transitions of electrons from occupied molecular orbitals to unoccupied ones. TD-DFT is a standard method for predicting these transitions. rug.nl The calculation yields the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which correspond to the absorption intensities). For 2-phenylpiperazine, the lowest energy electronic transitions are typically π → π* transitions associated with the aromatic phenyl ring.

In Silico Screening and Design

In silico screening, particularly through molecular docking, is a computational technique used to predict the preferred binding mode of a ligand to a biological target, such as a protein or a nucleic acid. mdpi.comrjptonline.org This method is instrumental in drug discovery for identifying potential new drug candidates and understanding their mechanism of action at a molecular level.

For 2-phenylpiperazine and its derivatives, molecular docking can be used to:

Identify Potential Biological Targets: By screening 2-phenylpiperazine against a library of known protein structures, potential biological targets can be identified.

Predict Binding Affinity: Docking algorithms calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol) between the ligand and the target. A lower binding energy generally indicates a more stable interaction. rjptonline.org

Elucidate Binding Modes: The calculations reveal the specific orientation and conformation of the ligand within the binding site of the target. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. mdpi.comnih.gov

Studies on various phenylpiperazine derivatives have shown their ability to dock into the active sites of a range of biological targets, including:

Topoisomerase II/DNA complexes: Phenylpiperazine moieties can interact with DNA bases through π-π stacking. mdpi.comnih.gov

Cyclooxygenase-2 (COX-2): Derivatives have been designed as selective COX-2 inhibitors for anti-inflammatory applications. nih.gov

α1A-adrenoceptors: The binding of N-phenylpiperazine derivatives is driven by hydrogen bonds and electrostatic forces with key amino acid residues like Asp106 and Ser192. rug.nl

By understanding the structure-activity relationships derived from these in silico studies, new derivatives of 2-phenylpiperazine can be rationally designed. For example, modifications could be made to the phenyl ring or the second nitrogen of the piperazine ring to enhance binding affinity or selectivity for a specific target, thereby optimizing its therapeutic potential.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of 2-Phenylpiperazine (B1584378) hydrochloride, offering a non-destructive means to probe the molecular architecture and identify key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive method for establishing the connectivity of atoms within the 2-Phenylpiperazine hydrochloride molecule.

¹H-NMR spectroscopy provides a map of the hydrogen atoms. In a typical analysis, the protons on the phenyl group produce a complex signal (a multiplet) in the aromatic region of the spectrum. The single proton attached to the carbon atom shared by the phenyl and piperazine (B1678402) rings (the C2 methine proton) is uniquely identifiable. The remaining protons on the piperazine ring also present characteristic signals, which can be used to confirm the ring's integrity.

¹³C-NMR spectroscopy complements ¹H-NMR by providing a spectrum of the carbon framework. Each unique carbon atom in this compound generates a distinct signal, allowing for a complete count and characterization of the carbon skeleton. The carbon atoms of the phenyl ring resonate at lower field strengths compared to the carbons of the piperazine ring.

Solid-State NMR offers the capability to analyze the compound in its solid, crystalline state. This is particularly valuable for studying polymorphism, the existence of different crystal forms of the same compound, which can influence its physical properties.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for 2-Phenylpiperazine

| Nucleus | Approximate Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 7.2-7.4 | Aromatic protons on the phenyl group |

| ¹H | ~4.0 | Methine proton at the C2 position of the piperazine ring |

| ¹H | 2.8-3.3 | Protons on the other carbons of the piperazine ring |

| ¹³C | 120-140 | Carbon atoms of the phenyl group |

| ¹³C | Varies | Carbon atoms of the piperazine ring |

Note: Chemical shifts are dependent on the solvent and instrument used.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational techniques that identify the functional groups within this compound by measuring how the molecule absorbs or scatters infrared light.

IR Spectroscopy of this compound reveals a characteristic broad absorption band resulting from the stretching of the N-H bonds in the protonated amine of the hydrochloride salt. Other key signals include those from the C-H bonds of the aromatic ring and the C=C bonds within the phenyl group itself.

Raman Spectroscopy provides complementary information to IR spectroscopy and is particularly effective for observing the vibrations of the aromatic ring.

Table 2: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 2500-3000 | Protonated Amine (R₃N⁺H) |

| Aromatic C-H Stretch | 3000-3100 | Phenyl Group |

| Aromatic C=C Stretch | 1450-1600 | Phenyl Group |

Note: These ranges are approximate and can show slight variations.

Mass Spectrometry (EI-MS, LC-MS, GC-MS, LC-QTOF/MS)

Mass spectrometry (MS) is a highly sensitive analytical method that determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. It can also be used to deduce structural information from the fragmentation patterns of the molecule.

Electron Ionization-Mass Spectrometry (EI-MS) involves ionizing the molecule and causing it to break apart into smaller, charged fragments. The resulting pattern is a unique fingerprint that can be used to identify the compound.

Liquid Chromatography-Quadrupole Time-of-Flight/Mass Spectrometry (LC-QTOF/MS) is a high-resolution technique that provides extremely accurate mass measurements. This precision allows for the determination of the elemental formula of the molecule and its fragments, offering a high degree of confidence in its identification.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For this compound, these methods are crucial for isolating the compound from potential impurities or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds. While 2-Phenylpiperazine may require a chemical modification step (derivatization) to increase its volatility, GC-MS is highly effective for separating it from its structural isomers, such as 1-phenylpiperazine (B188723). These isomers, while having the same mass, will travel through the gas chromatograph at different rates, allowing for their individual detection by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally versatile and widely used technique in modern analytical chemistry. It is ideally suited for the analysis of this compound, which can be separated from other components in a mixture using a liquid chromatograph and then detected with high sensitivity and selectivity by a mass spectrometer. This method is frequently employed for the quantitative analysis of the compound in various samples and for studying its metabolic fate.

Table 3: Overview of Chromatographic Techniques for 2-Phenylpiperazine Analysis

| Technique | Common Application | Key Advantage |

|---|---|---|

| GC-MS | Separation of structural isomers | Excellent resolving power for volatile compounds |

| LC-MS | Quantification and metabolic studies | High sensitivity and applicability to non-volatile compounds |

Advanced Analytical and Radiochemical Methodologies in the Study of 2-Phenylpiperazine and its Derivatives

The study of 2-phenylpiperazine and its analogues in research settings relies on a suite of sophisticated analytical and radiochemical techniques. These methods are essential for the detection, quantification, and characterization of these compounds in various matrices, as well as for elucidating their interactions with biological systems. The following sections detail the application of specific high-resolution mass spectrometry, chromatography, and radiochemical methods in preclinical research involving phenylpiperazine derivatives.

Advanced analytical techniques provide the sensitivity and selectivity required to identify and quantify phenylpiperazine compounds, often in complex biological samples.

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) is a powerful tool for the analysis of phenylpiperazine derivatives, offering high resolution, sensitivity, and selectivity. This technique is particularly valuable in pharmacokinetic and biodistribution studies.

In a typical bioanalytical method for an N-phenylpiperazine derivative, a straightforward sample pretreatment is followed by analysis using LC-QTOF/MS. The selection of a suitable internal standard (IS) is critical for accurate quantification. For instance, diazepam has been selected as an IS for a phenylpiperazine derivative (LQFM05) due to similarities in physicochemical properties and fragmentation profiles. The high resolution of the QTOF system allows for precise mass measurements, aiding in the unequivocal identification of the analyte and its metabolites. Detection is performed using an electrospray ionization (ESI) source, often in positive ion mode, with the instrument set to selected reaction monitoring (SRM) for tandem mass spectrometry (MS/MS) to enhance selectivity and sensitivity.

The development of such methods requires full validation, assessing parameters like selectivity, sensitivity, linearity, precision, accuracy, recovery, and matrix effect to ensure reliable results. For example, a method for piperazine phosphate (B84403) demonstrated linearity over a range of 0.1–15 µg/mL, with a lower limit of quantification (LLOQ) of 0.1 µg/mL in human plasma.

Table 1: Example Mass Spectrometry Parameters for an N-Phenylpiperazine Derivative (LQFM05)

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) |

|---|---|---|---|---|---|

| LQFM05 | - | 157.08 | Diazepam | - | - |

Data adapted from a study on a derivative, specific precursor ion data for LQFM05 was not provided in the source.

Liquid chromatography with a diode-array detector (LC-DAD or HPLC-PDA) is a widely used technique for the separation and quantification of pharmaceutical compounds, including those with chromophores like the phenyl group in 2-phenylpiperazine. The DAD detector measures absorbance across a wide range of ultraviolet and visible wavelengths (e.g., 190 to 900 nm) simultaneously. This provides a three-dimensional dataset (time, absorbance, and wavelength), allowing for the generation of a complete UV-Vis spectrum for each peak in the chromatogram. This spectral information is highly useful for analyte identification and for assessing peak purity.

The method involves injecting a sample onto an HPLC column, often a reversed-phase column like a C18 or a Phenyl-bonded column, which separates the components of the mixture. A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column to elute the compounds. The choice of mobile phase composition (isocratic or gradient elution) and flow rate is optimized to achieve good separation.

This method has been successfully applied to the simultaneous determination of multiple compounds in complex matrices. For effective detection, the analyte must absorb light within the range of the detector's lamps, which is a characteristic feature of aromatic compounds like 2-phenylpiperazine.

Table 2: General Chromatographic Conditions for HPLC-DAD Analysis

| Parameter | Example Condition |

|---|---|

| Column | Reversed-phase C18 or Phenyl (e.g., 4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and/or aqueous buffer (e.g., ammonium (B1175870) formate, phosphoric acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.4 - 1.0 mL/min |

| Detection Wavelength | Set at λmax of the analyte (e.g., ~243 nm for phenylpiperazine) or scanned over a range (e |

Radiochemical Methods for Preclinical Imaging and Binding

Magnetic Resonance Imaging (MRI) Contrast Agent Development

The development of new Magnetic Resonance Imaging (MRI) contrast agents is a dynamic field of research, driven by the need for agents with higher efficacy and improved safety profiles. nih.gov Current research predominantly focuses on gadolinium-based contrast agents (GBCAs), with an emphasis on macrocyclic chelators that offer greater stability and reduce the risk of gadolinium ion release compared to linear agents. researchgate.netfrontiersin.org The primary strategy to create next-generation agents involves increasing the molecular size to slow its tumbling rate, thereby boosting relaxivity and allowing for lower clinical doses. nih.gov

A review of available scientific literature indicates that while the piperazine scaffold is a common pharmacophore in drug discovery mdpi.com, specific research into incorporating the 2-phenylpiperazine moiety into the design of new MRI contrast agents is not prominently documented. The focus remains on optimizing the chelating environment around paramagnetic metal ions like gadolinium (Gd³⁺) to ensure high stability and kinetic inertness. researchgate.netresearchgate.net

Cellular and Biochemical Assays for In Vitro Studies

In vitro studies are fundamental to understanding the biological activities of novel 2-phenylpiperazine derivatives. These assays provide critical data on cytotoxicity, mechanisms of action, and molecular interactions, guiding further development.

Enzyme activity assays are crucial for identifying the molecular targets of new chemical entities. For many anticancer drug candidates, DNA topoisomerases are a key target. These enzymes manage DNA topology and are essential for cell replication. nih.govnih.gov Phenylpiperazine derivatives have been specifically designed and investigated as potential inhibitors of Topoisomerase II (Topo II). nih.gov

The mechanism of action for this class of compounds is often predicated on their ability to act as "topoisomerase poisons," which stabilize the transient DNA-enzyme complex, leading to double-strand breaks and ultimately inducing apoptosis in cancer cells. nih.gov The inhibitory activity can be quantified using assays that measure the enzyme's ability to relax supercoiled DNA or decatenate interlocked DNA circles. nih.govnih.gov In a notable study, new 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety were designed as potential Topo II inhibitors, with molecular docking studies confirming their interaction with the Topoisomerase IIα binding pocket. nih.gov

| Derivative Class | Target Enzyme | Rationale/Mechanism | Supporting Evidence |

|---|---|---|---|

| 1,2-Benzothiazine derivatives with a phenylpiperazine substituent | Topoisomerase II (Topo II) | Designed as Topo II inhibitors to induce DNA double-strand breaks and apoptosis. nih.gov | Molecular docking studies confirmed interaction with the Topo IIα enzyme. nih.gov |

To evaluate the anticancer potential of 2-phenylpiperazine derivatives, cell viability and proliferation assays are extensively used. The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govnih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. youtube.com Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells. nih.govyoutube.com

In recent research, a series of novel 1,2-benzothiazine derivatives containing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent were synthesized and evaluated for cytotoxicity using the MTT assay. nih.gov These compounds were tested against both non-tumorigenic (MCF10A) and breast adenocarcinoma (MCF7) cell lines, with some derivatives showing cytotoxic activity comparable to or greater than the established anticancer drug doxorubicin (B1662922). nih.gov Similarly, other studies have used panels of dozens of human cancer cell lines (such as the NCI-60 panel) to screen for the antiproliferative activity of piperazine derivatives, yielding GI₅₀ (50% growth inhibition) values. mdpi.com

| Derivative Class | Assay Type | Cell Lines Tested | Key Finding |

|---|---|---|---|

| 1,2-Benzothiazine derivatives with 1-(3,4-dichlorophenyl)piperazine | MTT Assay | MCF10A (non-tumorigenic), MCF7 (breast adenocarcinoma) | Compounds BS130 and BS230 showed high cytotoxicity, comparable to doxorubicin. nih.gov |

| Vindoline (B23647) derivatives with N-substituted piperazines | NCI-60 Screen (GI₅₀) | 60 human cancer cell lines | Compound 23 showed a GI₅₀ of 1.00 μM on the MDA-MB-468 breast cancer line. mdpi.com |

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a cell or tissue sample. nih.gov This method is instrumental in elucidating the molecular mechanisms underlying a compound's biological effects, such as apoptosis or cell cycle arrest. The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify a target protein. nih.gov

In the context of anticancer research, studies have shown that phenylpiperazine derivatives can induce apoptosis. nih.gov Although specific Western blot analyses for 2-phenylpiperazine derivatives were not detailed in the reviewed literature, this technique is standard for investigating apoptotic pathways. For instance, researchers often use Western blotting to measure changes in the expression levels of key regulatory proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, or to detect the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Such analysis provides definitive evidence of the molecular cascade initiated by the test compound.

Fluorescence spectroscopy is a sensitive technique used to study molecular interactions, such as a drug binding to DNA or proteins. nih.govnih.gov The method relies on monitoring changes in the fluorescence properties (e.g., intensity, emission wavelength, polarization) of either an intrinsically fluorescent molecule (like a protein containing tryptophan) or a fluorescently labeled molecule upon binding to a ligand. nih.govnih.gov

This technique has been successfully applied to prove the direct interaction between a phenylpiperazine derivative and its molecular target. In a study of 1,2-benzothiazine derivatives designed to target DNA, fluorescence spectroscopy was used to confirm that the compound binds to the minor groove of DNA. nih.gov This binding event can be detected by observing the quenching (decrease) of the compound's fluorescence or changes in the fluorescence of a competing DNA-binding dye. nih.gov This methodology provides crucial, direct evidence of the physical interaction driving the compound's biological activity, complementing data from enzymatic and cellular assays.

Metabolic Pathways and Pharmacokinetic Insights in Preclinical Research

Identification of Metabolites and Metabolic Routes

The biotransformation of phenylpiperazine-containing compounds involves several key metabolic pathways. While specific data on 2-Phenylpiperazine (B1584378) hydrochloride is limited, studies on analogous structures provide significant insights into its likely metabolic fate.

In a study investigating the metabolism of N-phenylpiperazine hydrochloride by Mycobacterium species, two primary metabolites were identified: N-(2-anilinoethyl)acetamide and N-acetyl-N'-phenylpiperazine nih.govoup.com. The formation of these compounds indicates that major metabolic routes for the N-phenylpiperazine structure include N-acetylation of the piperazine (B1678402) ring and subsequent cleavage of the carbon-nitrogen bonds within the ring nih.govoup.com. The simultaneous detection of both metabolites suggests that the metabolic sequence could involve either N-acetylation before or after the C-N bond cleavage oup.com.

Research on other piperazine derivatives, such as N-benzylpiperazine (BZP), has shown that metabolism can also occur via hydroxylation of the aromatic ring, followed by the degradation of the piperazine moiety austinpublishinggroup.com. These findings suggest that 2-Phenylpiperazine hydrochloride likely undergoes a combination of N-acetylation, ring cleavage, and aromatic hydroxylation as part of its metabolic processing.

Role of Cytochrome P450 (CYP) Isoenzymes in Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a central role in the phase I metabolism of a vast number of pharmaceuticals austinpublishinggroup.com. Several CYP isoenzymes have been identified as key players in the metabolism of various phenylpiperazine and piperazine-containing drugs.

Studies on piperazine-based "party pill" drugs, such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), have demonstrated the involvement of CYP2D6, CYP1A2, and CYP3A4 in their metabolism researchgate.net. Similarly, the metabolism of the piperazine-type phenothiazine (B1677639) neuroleptic, perazine (B1214570), is primarily catalyzed by CYP1A2 and CYP3A4 for 5-sulphoxidation and by CYP2C19 for N-demethylation storkapp.me. Furthermore, perazine has been shown to be a potent inhibitor of CYP1A2 at therapeutic concentrations nih.gov. Piperazine-containing compounds have also been identified as mechanism-based inactivators of both CYP3A4 and CYP2D6, which can lead to significant drug-drug interactions nih.govresearchgate.net.

These findings collectively indicate that the metabolism of this compound is likely mediated by a combination of these key CYP isoenzymes.

| Compound | CYP Isoenzyme(s) Involved | Metabolic Pathway | Reference |

|---|---|---|---|

| Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 | General Metabolism | researchgate.net |

| Trifluoromethylphenylpiperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 | General Metabolism | researchgate.net |

| Perazine | CYP1A2, CYP3A4 | 5-Sulphoxidation | storkapp.me |

| CYP2C19 | N-Demethylation |

Preclinical Pharmacokinetic and Biodistribution Studies

Pharmacokinetic studies are essential in preclinical drug development to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity umich.eduscience.govallucent.com. Research on novel phenylpiperazine derivatives provides valuable data on their likely in vivo behavior.

The distribution of a drug into various tissues determines its site of action and potential for off-target effects. A preclinical study in rats with a novel N-phenylpiperazine derivative, LASSBio-581, provided detailed insights into its tissue distribution following intravenous administration.

The study revealed significant penetration into lung and brain tissues. The highest concentration was found in the lungs, followed by the brain. Notably, the half-life of the compound in the brain was found to be three times longer than in other tissues, which is consistent with compounds designed for central nervous system activity.

| Tissue | Penetration (%) | Half-life (t½) |

|---|---|---|

| Lungs | 51.0% | - |

| Brain | 39.2% | 1.9 h |

Plasma clearance is a measure of the body's efficiency in eliminating a drug from the systemic circulation, while the elimination half-life indicates the time required for the drug concentration to decrease by half.

In a preclinical study with the antineoplastic piperazine-containing compound LQFM018 in rats, the drug demonstrated high clearance and a low elimination half-life (t½) nih.gov. This profile suggests a rapid elimination phase, likely due to extensive hepatic biotransformation nih.gov. Similarly, studies with another piperazine derivative showed that co-administration could reduce the total clearance of the anticancer drug paclitaxel, thereby increasing its bioavailability mdpi.com. These findings underscore the typically rapid elimination of phenylpiperazine compounds, which can be modulated by co-administered drugs.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| LASSBio-581 | Total Clearance (CLtot) | 0.6 ± 0.2 L/(h·kg) | - |

| Elimination Half-life (t½) | 1.2 ± 0.4 h (i.v.) | ||